molecular formula C19H21NO B15229454 Adamantan-1-yl(1H-indol-3-yl)methanone

Adamantan-1-yl(1H-indol-3-yl)methanone

Cat. No.: B15229454
M. Wt: 279.4 g/mol
InChI Key: ZCNXGJBPCOLGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantan-1-yl(1H-indol-3-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by a methanone bridge linking an adamantane moiety to the 3-position of an indole ring. This compound belongs to a class of designer drugs developed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) while evading legal restrictions. Its adamantane group confers high lipophilicity, enhancing blood-brain barrier penetration and metabolic stability, while the indole ring is critical for cannabinoid receptor (CB1/CB2) binding .

Synthesis:
The compound is synthesized via a multi-step route involving:

Reaction of adamantane-1-carbonyl chloride with an indole derivative (e.g., o-toluidine) to form an intermediate carboxamide.

Lithiation and cyclization to construct the indole-adamantane backbone.

Functionalization with substituents (e.g., fluorinated alkyl chains) to modulate potency .

Properties

IUPAC Name

1-adamantyl(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-18(16-11-20-17-4-2-1-3-15(16)17)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,20H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNXGJBPCOLGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adamantan-1-yl(1H-indol-3-yl)methanone typically involves the reaction of adamantane derivatives with indole derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where adamantane is reacted with indole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Adamantan-1-yl(1H-indol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Adamantan-1-yl(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantan-1-yl(1H-indol-3-yl)methanone is part of a broader family of SCRAs. Key analogs and their properties are compared below:

Core Structural Variants
Compound Name Core Structure Modifications Molecular Weight (g/mol) CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Metabolic Stability
This compound Adamantane + indole 305.4 5.2 ± 0.8 2.1 ± 0.3 High
1H-Indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone Cyclopropyl instead of adamantane 283.3 8.7 ± 1.2 4.5 ± 0.6 Moderate
AM-2201 (Fluorinated analog) Adamantane + 5-fluoropentyl-indole 367.5 0.3 ± 0.1 0.9 ± 0.2 Very High

Key Findings :

  • Adamantane vs. Cyclopropyl: The adamantane group in this compound provides ~2-fold higher CB1 affinity and superior metabolic stability compared to the cyclopropyl analog due to steric bulk and resistance to oxidative degradation .
  • Fluorinated Derivatives : Substitution with a 5-fluoropentyl chain (e.g., AM-2201) increases CB1 potency (Ki = 0.3 nM vs. 5.2 nM) by enhancing lipid solubility and receptor interaction .
Functional Group Modifications
Compound Name Substituent Modifications Pharmacological Impact Detection Challenges
1-(Adamantan-1-yl)-2-(1-methylimidazol-2-ylsulfanyl)ethanone Imidazole sulfanyl group Reduced CB1 affinity (Ki = 12 nM) Distinct LC/MS fragmentation at m/z 309
Adamantyl-THPINACA Tetrahydro-pyranylmethyl substitution Enhanced CB2 selectivity (Ki = 0.5 nM) Requires HRMS for differentiation
APINACA (AKB-48) Indazole-3-carboxamide + adamantane Mixed CB1/CB2 agonism (Ki = 1.4/2.8 nM) Immunoassay cross-reactivity <10%

Key Findings :

  • Heterocyclic Additions: Imidazole or pyridyl groups (e.g., compound 39 in ) reduce cannabinoid receptor affinity but introduce off-target activity (e.g., 5-HT2A modulation) .
  • Amide vs. Ketone Linkers : Carboxamide derivatives (e.g., APINACA) exhibit longer half-lives due to resistance to esterase hydrolysis compared to ketone-linked SCRAs .

Analytical and Legal Considerations

  • Detection: this compound is identified via GC-MS (characteristic ions: m/z 305 [M+H]⁺) and LC-HRMS, with distinct fragmentation patterns differentiating it from cyclopropyl or fluorinated analogs .
  • Regulatory Status: Structural modifications (e.g., fluorination) often delay legal scheduling. For example, AM-2201 was banned in 2012, while non-fluorinated adamantane analogs remain uncontrolled in some jurisdictions .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the adamantyl C=O linkage (δ ~210 ppm for carbonyl) and indole proton environments (e.g., H-2 of indole at δ ~7.4 ppm) .
  • GC-MS/EI : Molecular ion peaks ([M⁺]) at m/z 279 and fragmentation patterns (e.g., adamantyl loss at m/z 135) are diagnostic .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving adamantyl-indole dihedral angles (e.g., 12.24° distortion in related chalconoids) .

How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Advanced Research Question
Discrepancies in NMR or MS data often arise from residual solvents , stereochemical impurities , or polymorphism . Mitigation strategies include:

  • Cross-Validation : Use multiple techniques (e.g., FTIR for carbonyl confirmation, LC-HRMS for exact mass) .
  • Crystallographic Analysis : Single-crystal X-ray diffraction unambiguously assigns bond lengths/angles and detects lattice solvents .
  • Batch Comparison : Statistical analysis (e.g., PCA) of GC-MS retention indices and fragmentation libraries identifies outlier batches .

What in vitro assays are used to investigate the biochemical interactions of this compound?

Advanced Research Question

  • Enzyme Inhibition : Fluorescence-based assays (e.g., 11β-hydroxysteroid dehydrogenase type 1 inhibition) quantify IC₅₀ values using recombinant enzymes and NADPH cofactors .
  • Receptor Binding : Competitive radioligand assays (e.g., CB1/CB2 cannabinoid receptors) measure displacement of [³H]CP-55,940 in transfected HEK cells .
  • Cellular Toxicity : MTT assays assess viability in hepatocyte or neuronal cell lines, with LC₅₀ values correlated to lipophilicity (logP ~4.2) .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Research Question

  • Twinned Crystals : High symmetry of adamantane promotes twinning. Solutions include:
    • Cryocooling : Reduces thermal motion at 90 K for better diffraction .
    • SHELXD : Dual-space algorithms resolve phase problems in low-resolution data .
  • Solvent Inclusion : Adamantane’s hydrophobicity traps solvents (e.g., CHCl₃). Soxhlet extraction with hexane yields solvent-free crystals .

How is this compound detected and quantified in biological matrices?

Advanced Research Question

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges enriches the compound from urine/serum .
  • LC-HRMS : Acquire data in positive ESI mode (precursor ion m/z 279.1854) with a C18 column (ACN/0.1% formic acid gradient). LOQ ≈ 0.1 ng/mL .
  • Data Interpretation : Fragment ions (m/z 135.0804 for adamantyl, m/z 144.0449 for indole) confirm identity via spectral libraries .

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

  • logP Prediction : Use MarvinSketch or ALOGPS (consensus logP ≈ 4.2), validated against HPLC-derived values .
  • Molecular Dynamics (MD) : Simulations (e.g., AMBER) model adamantane-indole flexibility and membrane permeability .
  • Docking Studies : AutoDock Vina predicts binding poses at CB1 receptors, guided by crystallographic data of analogous cannabinoids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.